Fingolimod Impurity 13 (FINI Impurity I) is a process-related impurity identified during the multi-step chemical synthesis of fingolimod hydrochloride []. It is distinct from the nine organic impurities (Imp A-I) outlined in the European and United States Pharmacopeias for fingolimod hydrochloride []. This impurity is found in a key intermediate during fingolimod hydrochloride production [].
Fingolimod Impurity 13 is a chemical compound associated with the pharmaceutical development of Fingolimod, an immunomodulating drug primarily used in the treatment of multiple sclerosis. This impurity arises during the synthesis of Fingolimod and is significant for both regulatory and quality control purposes. Fingolimod itself is derived from natural products and has a complex molecular structure that necessitates careful monitoring for impurities during its production.
Fingolimod Impurity 13 is typically identified during the synthesis of Fingolimod, which involves various chemical reactions and intermediates. The impurity can be generated through side reactions or incomplete reactions in the synthetic pathway, making it crucial to understand its formation to ensure the purity of the final product.
Fingolimod Impurity 13 falls under the category of pharmaceutical impurities, which are unintended chemical substances that may be present in drug formulations. These impurities can arise from raw materials, reagents, or during the manufacturing process itself.
The synthesis of Fingolimod Impurity 13 has been explored through several methods, focusing on minimizing its formation while optimizing yields of the desired product. The general approach involves:
The synthesis typically employs techniques such as:
Fingolimod Impurity 13's molecular structure is closely related to that of Fingolimod but differs by specific functional groups or substituents that characterize it as an impurity. The precise structural formula can be derived from its synthetic pathway, highlighting variations in side chains or functional groups.
The molecular formula for Fingolimod Impurity 13 typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and potentially chlorine, reflecting its derivation from the parent compound. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to elucidate its structure .
Fingolimod Impurity 13 can participate in various chemical reactions typical of organic compounds:
The formation of Fingolimod Impurity 13 often results from side reactions during these processes. For example, during the reduction of precursor compounds under specific conditions, undesired side products may form due to incomplete reactions or competing pathways .
Fingolimod Impurity 13 exhibits physical properties similar to those of related compounds within its class:
Chemical properties include reactivity patterns typical for organic compounds containing amine or hydroxyl functional groups:
Fingolimod Impurity 13 serves several important roles in scientific research and pharmaceutical development:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: